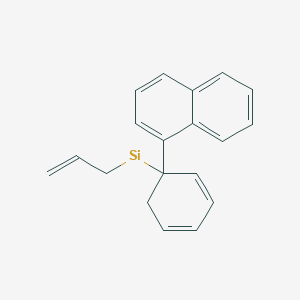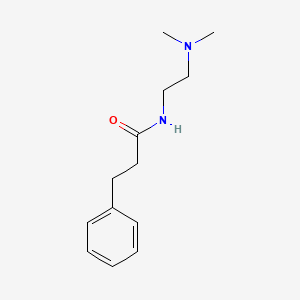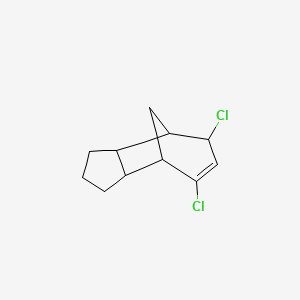
5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene is a complex organic compound characterized by its unique structure, which includes a methanoazulene core with chlorine substituents at positions 5 and 7. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the methanoazulene core, followed by chlorination to introduce the chlorine atoms at the specified positions. Common reagents used in these reactions include chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. Advanced techniques such as catalytic hydrogenation and high-pressure reactors are employed to facilitate the cyclization and chlorination steps efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove chlorine atoms or reduce double bonds within the structure.
Substitution: Chlorine atoms can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce dechlorinated or hydrogenated derivatives.
Aplicaciones Científicas De Investigación
5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cycloalkanes: Compounds like cyclohexane and cyclopentane share structural similarities but lack the chlorine substituents and methanoazulene core.
Methanoazulenes: Other methanoazulene derivatives with different substituents can be compared to highlight the unique properties conferred by the chlorine atoms.
Uniqueness
The presence of chlorine atoms at positions 5 and 7 in 5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
64140-93-8 |
|---|---|
Fórmula molecular |
C11H14Cl2 |
Peso molecular |
217.13 g/mol |
Nombre IUPAC |
8,10-dichlorotricyclo[5.3.1.02,6]undec-8-ene |
InChI |
InChI=1S/C11H14Cl2/c12-10-5-11(13)9-4-8(10)6-2-1-3-7(6)9/h5-10H,1-4H2 |
Clave InChI |
HIMXKZJCKBWLJP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1)C3CC2C(C=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






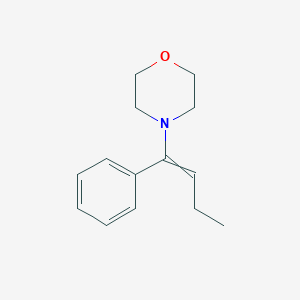
![(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14489612.png)
![1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone;hydrochloride](/img/structure/B14489614.png)

![(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate](/img/structure/B14489644.png)
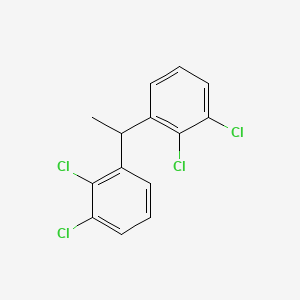

![1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14489653.png)
